In Vivo Anti-Estrogenic Activity: n-Propylstilboestrol vs. Inactive Stilboestrols
In a classical in vivo model of estrogen action, n-propylstilboestrol (alpha-propyl-4,4'-stilbenediol) was demonstrated to possess anti-estrogenic activity by inhibiting estrogen-induced vaginal cornification in ovariectomized mice. This activity was shared with dimethylstilboestrol and ethylstilboestrol but was notably absent in several other stilboestrol analogues tested in the same study, establishing a strict structure-activity dependence [1]. The presence of the propyl substituent is thus a critical determinant of functional antagonism.
| Evidence Dimension | Anti-estrogenic activity in vivo (vaginal cornification assay) |
|---|---|
| Target Compound Data | Active (inhibits estrogen-induced cornification) |
| Comparator Or Baseline | Other stilboestrols (e.g., certain alkyl-substituted analogues): Inactive |
| Quantified Difference | Qualitative presence of anti-estrogenic activity vs. absence in other analogues |
| Conditions | Intravaginal administration in spayed mice; inhibition of oestrone-induced vaginal cornification |
Why This Matters
This functional differentiation directly addresses the need for a tool compound with confirmed anti-estrogenic activity rather than a generic estrogenic stilbene, enabling targeted studies of estrogen antagonism.
- [1] Emmen, J. M. W., & Woutersen-van Nijnanten, F. M. A. (1959). Oestrogen inhibitors of the stilboestrol series. Journal of Endocrinology, 18(4), 437-446. View Source
